Avapyrazone

Labor Augmentation Obstetrics Cervical Dilatation

Avapyrazone (CAS 13987-03-6), also known as camylofin or Anafortan, is a spasmolytic agent used clinically to relieve smooth muscle spasms in conditions such as biliary and renal colic, postoperative pain, and obstetrical labor augmentation. It is frequently formulated as a fixed-dose combination with the analgesic sulpyrine (dipyrone/metamizole) to achieve both antispasmodic and pain-relieving effects.

Molecular Formula C45H64N8Na2O10S2
Molecular Weight 987.2 g/mol
CAS No. 13987-03-6
Cat. No. B079158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvapyrazone
CAS13987-03-6
SynonymsAnafortan
Avacan
avapyrazone
camylofin
camylofin hydrochloride
camylofine
camylofine dihydrochloride
Molecular FormulaC45H64N8Na2O10S2
Molecular Weight987.2 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2
InChIKeyBDLIUDMKOFUDEO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avapyrazone CAS 13987-03-6: A Fixed-Dose Spasmolytic-Analgesic for Colic and Labor Augmentation


Avapyrazone (CAS 13987-03-6), also known as camylofin or Anafortan, is a spasmolytic agent used clinically to relieve smooth muscle spasms in conditions such as biliary and renal colic, postoperative pain, and obstetrical labor augmentation [1]. It is frequently formulated as a fixed-dose combination with the analgesic sulpyrine (dipyrone/metamizole) to achieve both antispasmodic and pain-relieving effects [2]. Avapyrazone acts through a dual mechanism: it exerts a direct musculotropic relaxation on smooth muscle and also possesses mild anticholinergic (neurotropic) properties [3]. This dual action distinguishes it from many single-mechanism spasmolytics, providing a broad-spectrum effect against both cholinergic and direct muscular spasms [4].

Why Avapyrazone Cannot Be Simply Substituted with Another Antispasmodic in Obstetrics and Colic Management


Generic substitution of Avapyrazone with other antispasmodics such as drotaverine, hyoscine, or valethamate is not clinically equivalent because quantitative meta-analyses demonstrate significant differences in cervical dilatation rate (CDR) and labor duration, key performance indicators in obstetrical practice [1]. Avapyrazone's unique dual mechanism of action (musculotropic and neurotropic) is not replicated by single-pathway agents like drotaverine (PDE4 inhibition only) or hyoscine (anticholinergic only) [2]. Furthermore, Avapyrazone is often procured as a fixed-dose combination with sulpyrine, a formulation that is not available for most comparator molecules, directly impacting procurement decisions in hospital and clinical settings [3].

Avapyrazone (Camylofin) vs. Other Antispasmodics: Quantitative Evidence for Superior Efficacy in Labor Augmentation


Avapyrazone Delivers 0.38 cm/h Higher Cervical Dilatation Rate vs. Pooled Antispasmodics

A systematic review and meta-analysis of 39 studies (N=2,700+ women) compared Avapyrazone (camylofin) with other antispasmodics including drotaverine, hyoscine, valethamate, phloroglucinol, and meperidine. Avapyrazone demonstrated a significantly higher cervical dilatation rate (CDR) compared to the pooled comparator group, with a mean difference of +0.38 cm/h (95% CI 0.10 to 0.67, p=0.007) [1].

Labor Augmentation Obstetrics Cervical Dilatation

Avapyrazone Reduces First-Stage Labor Duration by 41 Minutes vs. Pooled Antispasmodics

The same meta-analysis reported that Avapyrazone significantly shortened the duration of the first stage of labor compared to the pooled comparator group. The mean reduction was -41.21 minutes (95% CI -77.19 to -5.22, p=0.02) [1].

Labor Duration Obstetrics Active Phase of Labor

Avapyrazone Increases CDR by 0.5 cm/h and Shortens Labor by 60 Minutes vs. Hyoscine

In head-to-head subgroup analyses within the meta-analysis, Avapyrazone demonstrated statistically significant superiority over hyoscine (20 mg) for both CDR and labor duration. Avapyrazone increased CDR by +0.5 cm/h (95% CI 0.1 to 0.8, p=0.02) and reduced the first stage of labor by -59.9 minutes (95% CI -117.9 to -1.8, p=0.04) compared to hyoscine [1].

Hyoscine Butylbromide Cervical Dilatation

Avapyrazone Increases CDR by 0.6 cm/h vs. Valethamate in Labor Augmentation

A subgroup analysis within the same meta-analysis showed that Avapyrazone significantly increased cervical dilatation rate compared to valethamate, with a mean difference of +0.6 cm/h (95% CI 0.4 to 0.9, p < 0.0001) [1]. Additionally, an earlier RCT (N=200) directly comparing Avapyrazone (Anafortan) to a combination of valethamate + hyoscine reported mean active phase durations of 141.40 ± 55.41 min vs. 181.46 ± 75.58 min, respectively, and CDR of 3.33 ± 1.03 cm/h vs. 2.69 ± 1.03 cm/h (p<0.01) [2].

Valethamate Epidosin Cervical Dilatation

Avapyrazone Shows Lower Incidence of Tachycardia vs. Other Antispasmodics

In terms of safety, the meta-analysis reported that tachycardia was least frequently observed in women receiving Avapyrazone compared to other antispasmodics. The incidence of tachycardia was 2.07% (3 out of 145 women) in the Avapyrazone group, whereas rates were numerically higher in comparator groups (though statistical comparisons for this endpoint were not provided) [1].

Tachycardia Safety Adverse Events

Avapyrazone's Dual Mechanism of Action Differentiates It from Single-Pathway Spasmolytics

Unlike drotaverine, which acts solely as a selective phosphodiesterase-4 (PDE4) inhibitor without anticholinergic effects [1], or hyoscine, which is a pure anticholinergic agent, Avapyrazone possesses a dual mechanism: direct musculotropic relaxation via PDE4 inhibition and mild anticholinergic (neurotropic) activity [2]. This dual action enables Avapyrazone to effectively counteract spasms induced by both direct smooth muscle stimulants (e.g., barium chloride) and cholinergic agonists (e.g., carbachol) in experimental models [3].

Mechanism of Action PDE4 Inhibition Anticholinergic

Optimal Research and Clinical Procurement Scenarios for Avapyrazone (Camylofin) Formulations


Obstetric Labor Augmentation: Accelerating Cervical Dilatation and Shortening Active Labor

Based on the meta-analytic evidence showing a 0.38 cm/h higher CDR and 41-minute reduction in first-stage labor duration compared to pooled antispasmodics [1], Avapyrazone is the antispasmodic of choice for labor augmentation protocols in maternity units. Its proven superiority over hyoscine (0.5 cm/h higher CDR, 60-minute shorter labor) and valethamate (0.6 cm/h higher CDR) [1] supports its preferential inclusion in hospital formularies for active management of labor. The lower reported incidence of tachycardia (2.07%) [1] further strengthens its safety profile in obstetric settings.

Emergency Department Management of Biliary and Renal Colic

Avapyrazone's fixed-dose combination with sulpyrine (e.g., Avafortan, Avatin Injection) provides a dual spasmolytic-analgesic effect in a single formulation, addressing both smooth muscle spasm and associated pain in acute colic episodes [2]. This combination is particularly valuable in emergency settings where rapid symptom relief is required and where the exact etiology (biliary vs. ureteral) may not be immediately confirmed, leveraging Avapyrazone's broad-spectrum spasmolytic activity [3]. Procurement of this fixed-dose combination simplifies inventory management and reduces the need for separate analgesic administration.

Postoperative Pain Management Following Abdominal or Urological Surgery

In postoperative settings, particularly after abdominal or urological procedures, Avapyrazone-based formulations are indicated to alleviate visceral spasm-related pain [2]. The dual mechanism of Avapyrazone ensures effective relaxation of both gastrointestinal and genitourinary smooth muscle, which is often affected by surgical manipulation. The availability of both injectable and oral tablet forms (e.g., Avafortan tablets) [2] allows for flexible dosing strategies, from acute postoperative pain relief to step-down oral therapy, making it a practical choice for surgical wards and outpatient follow-up.

Gynecological Pain and Dysmenorrhea Management

Avapyrazone's efficacy in relaxing uterine and pelvic smooth muscle makes it suitable for managing primary dysmenorrhea and other gynecological pain conditions [4]. The combination of Avapyrazone with sulpyrine addresses both the spasmodic and inflammatory components of menstrual pain. Given its long history of use and favorable tolerability profile in female patients [3], Avapyrazone formulations are a rational procurement option for outpatient gynecology clinics and hospital pharmacies serving reproductive health populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avapyrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.